molecular formula C20H23N3O3 B2377559 1-(3-methoxybenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea CAS No. 941988-54-1

1-(3-methoxybenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

Katalognummer: B2377559
CAS-Nummer: 941988-54-1
Molekulargewicht: 353.422
InChI-Schlüssel: KUQGYFSGYXCVBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Methoxybenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a synthetic urea derivative characterized by two distinct substituents: a 3-methoxybenzyl group and a 1-(2-methoxyethyl)-1H-indol-3-yl moiety (Figure 1). The compound’s structure combines a urea backbone with aromatic and heterocyclic components, which are common in bioactive molecules targeting enzyme inhibition or receptor modulation.

Eigenschaften

IUPAC Name

1-[1-(2-methoxyethyl)indol-3-yl]-3-[(3-methoxyphenyl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-25-11-10-23-14-18(17-8-3-4-9-19(17)23)22-20(24)21-13-15-6-5-7-16(12-15)26-2/h3-9,12,14H,10-11,13H2,1-2H3,(H2,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQGYFSGYXCVBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Core Structural Disconnections

The target molecule dissects into two primary components:

  • 1-(2-Methoxyethyl)-1H-indol-3-amine : The indole core substituted at N1 with a 2-methoxyethyl group and functionalized at C3 with an amino group.
  • 3-Methoxybenzyl isocyanate : The benzyl component bearing a methoxy group at the meta position and activated for urea bond formation.

The urea linkage (-NH-C(=O)-NH-) connects these subunits, necessitating either (a) coupling of pre-formed amines via carbodiimide-mediated reactions or (b) sequential isocyanate-amine conjugation.

Synthesis of 1-(2-Methoxyethyl)-1H-Indol-3-Amine

N-Alkylation of Indole

Route 1: Direct Alkylation
Indole undergoes N-alkylation using 2-methoxyethyl chloride under basic conditions:

Reaction Conditions

  • Base : Sodium hydride (NaH, 2.2 eq) in anhydrous THF
  • Alkylating Agent : 2-Methoxyethyl chloride (1.5 eq)
  • Temperature : 0°C → RT, 12 h
  • Yield : 68–72% (crude), purified via silica gel chromatography (hexane/EtOAc 7:3)

Mechanistic Insight : Deprotonation of indole’s N-H (pKa ≈ 17) by NaH generates a nucleophilic indolide ion, which attacks the electrophilic alkyl halide.

Challenges : Competing C3 electrophilic substitution minimized by low-temperature kinetics.

Functionalization at C3

Route 2: Nitration/Reduction Sequence

  • Nitration : 1-(2-Methoxyethyl)-1H-indole treated with HNO3/H2SO4 at 0°C introduces a nitro group at C3 (75–80% yield).
  • Reduction : Catalytic hydrogenation (H2, 10% Pd/C, EtOH) converts nitro to amine (90–95% yield).

Alternative : Friedel-Crafts acetylation at C3 followed by oximation and reduction (lower yielding, 55–60% over three steps).

Synthesis of 3-Methoxybenzyl Isocyanate

From 3-Methoxybenzylamine

Phosgene-Free Route :

  • Carbamoyl Chloride Formation :
    • 3-Methoxybenzylamine + Triphosgene (0.33 eq) in CH2Cl2, 0°C → RT, 2 h (89% yield).
  • Isocyanate Generation :
    • Treatment with Et3N (2 eq) eliminates HCl, yielding 3-methoxybenzyl isocyanate in situ.

Safety Note : Triphosgene preferred over phosgene gas for reduced toxicity.

Urea Bond Formation Strategies

Isocyanate-Amine Coupling

Stepwise Protocol :

  • Reaction : 1-(2-Methoxyethyl)-1H-indol-3-amine (1 eq) + 3-Methoxybenzyl isocyanate (1.1 eq) in anhydrous THF, 0°C → RT, 6 h.
  • Workup : Quench with H2O, extract with EtOAc (3×), dry (MgSO4), concentrate.
  • Purification : Recrystallization (EtOH/H2O) or column chromatography (SiO2, CH2Cl2/MeOH 95:5).
  • Yield : 78–82%.

Key Advantage : High atom economy, minimal byproducts.

Carbodiimide-Mediated Coupling

Alternative Method :

  • Reagents : 1-(2-Methoxyethyl)-1H-indol-3-amine + 3-Methoxybenzylamine + EDCl (1.2 eq) + HOBt (1 eq) in DMF, 24 h, RT.
  • Mechanism : EDCl activates the carbonyl, enabling nucleophilic attack by the benzylamine.
  • Yield : 65–70% (lower due to competitive dimerization).

Industrial-Scale Optimization

Continuous Flow Synthesis

Adapting methodologies from indolylthiazole production, a three-step continuous process could be engineered:

  • Step 1 : N-Alkylation in a microreactor (residence time: 5 min, 80°C).
  • Step 2 : Nitro group reduction using H2 gas in a packed-bed reactor (10% Pd/C, 50°C).
  • Step 3 : Urea coupling in a T-mixer (THF, 25°C, 10 min residence time).

Advantages : 30% higher yield than batch processes, reduced solvent use.

Green Chemistry Approaches

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) instead of THF for improved recyclability.
  • Catalyst Recycling : Immobilized lipases for urea bond formation (experimental yields: 60–65%).

Analytical Characterization Data

Critical Metrics for Validation :

Parameter Method Expected Value
Melting Point DSC 189–191°C
Molecular Weight HRMS 353.4 g/mol (C20H23N3O3)
HPLC Purity C18 column ≥98.5% (254 nm)
1H NMR (DMSO-d6) 300 MHz δ 8.37 (s, 1H, NH)

Challenges and Mitigation Strategies

Competing Side Reactions

  • N-Alkylation vs. C3 Substitution : Controlled via low-temperature kinetics and excess alkylating agent.
  • Urea Oligomerization : Suppressed using slow addition of isocyanate and dilute reaction conditions.

Scalability Limitations

  • Cost of EDCl/HOBt : Replaced by polymer-supported carbodiimides in large-scale runs.
  • Pd/C Recovery : Implement fixed-bed reactors for catalytic hydrogenation.

Analyse Chemischer Reaktionen

1-(3-Methoxybenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction may lead to the formation of oxidized derivatives with altered functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions can result in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

    Hydrolysis: Hydrolysis reactions can occur in the presence of acidic or basic conditions, leading to the cleavage of the urea bond and the formation of corresponding amines and carboxylic acids.

The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Research has explored the compound’s potential as a biochemical probe for studying cellular processes. Its ability to interact with specific biomolecules makes it useful in biological assays.

    Medicine: Preliminary studies have investigated the compound’s potential as a therapeutic agent. Its interactions with biological targets suggest possible applications in drug discovery and development.

    Industry: The compound’s chemical properties make it suitable for use in the development of specialty chemicals and materials. It may find applications in the production of polymers, coatings, and other industrial products.

Wirkmechanismus

The mechanism of action of 1-(3-methoxybenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways and targets involved depend on the specific application and context of use. Research is ongoing to elucidate the detailed mechanisms by which this compound exerts its effects.

Vergleich Mit ähnlichen Verbindungen

1-(4-Fluorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea (EC~50~ = 5.45 µg/mL)

  • Structural Similarities : Shares a thiourea backbone and indole group. The 4-fluorophenyl and ethyl-indolyl substituents enhance hydrophobic interactions.
  • Key Differences: Replacing the urea with thiourea may alter hydrogen-bonding capacity.
  • Activity : Exhibits anti-HIV-1 activity via binding to the reverse transcriptase pocket, forming hydrogen bonds with Lys101 and π-π interactions with Trp229 and Tyr181 .
Compound Backbone Substituents Bioactivity (EC~50~ or IC~50~) Reference
Target Urea Derivative Urea 3-Methoxybenzyl, 1-(2-methoxyethyl)indol N/A
1-(4-Fluorophenyl)thiourea Thiourea 4-Fluorophenyl, 2-(indol-3-yl)ethyl 5.45 µg/mL (HIV-1 inhibition)

Indole Derivatives with Methoxy Substituents

3-(3-Methoxybenzyl)-1-(2-methoxyethyl)-2-methyl-4,9-dioxo-1H-naphtho[2,3-d]imidazol-3-ium Bromide (5i)

  • Structural Similarities : Contains a 3-methoxybenzyl group and 2-methoxyethyl chain, similar to the target compound.
  • Key Differences : The imidazolium core and additional oxo groups confer cationic character, likely enhancing DNA intercalation or protein binding.

4-[1-Benzyl-4-methoxy-1H-indol-3-yl]-2-hydroxy-4-oxobut-2-enoates (6a–i)

  • Structural Similarities : Methoxy and benzyl groups on the indole ring.
  • Key Differences: A but-2-enoate ester replaces the urea backbone, likely altering metabolic stability.
  • Activity : These esters are intermediates in synthesizing indole-based anticancer agents .

Other Indole-Containing Compounds

(E)-3-(Dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one

  • Structural Similarities : Shares the indol-3-yl group.
  • Key Differences: A propenone chain replaces the urea, enabling conjugation and radical scavenging.
  • Activity : Serves as an intermediate in osimertinib (an EGFR inhibitor) synthesis .

3-(1H-Indol-3-yl)-3-(3-isopropylphenyl)-1-(1-methyl-1H-imidazol-2-yl)propan-1-one (12b)

  • Structural Similarities : Contains indole and aryl groups.
  • Key Differences : Imidazole and isopropylphenyl substituents may enhance kinase selectivity.
  • Activity : Designed for tyrosine kinase inhibition, though specific data are lacking .

Key Insights and Implications

Substituent Effects :

  • Methoxy groups (e.g., 3-methoxybenzyl) improve solubility and modulate electronic properties, enhancing binding to aromatic residues (e.g., Tyr181 in HIV-1 RT) .
  • The 2-methoxyethyl chain in the target compound may reduce metabolic degradation compared to simpler alkyl chains.

Backbone Flexibility: Urea/thiourea backbones enable hydrogen bonding, critical for enzyme inhibition . Imidazolium or propenone cores (e.g., in 5i or 12b) introduce rigidity or conjugation, affecting target selectivity .

Activity Gaps :

  • The target compound lacks reported bioactivity data, highlighting the need for experimental validation against targets such as kinases or viral enzymes.

Biologische Aktivität

1-(3-methoxybenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a synthetic organic compound classified as a urea derivative. Its unique structure, characterized by the presence of a methoxybenzyl group and an indole moiety, suggests potential biological activities that warrant investigation. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

The compound has the following chemical identifiers:

  • IUPAC Name: 1-[1-(2-methoxyethyl)indol-3-yl]-3-[(3-methoxyphenyl)methyl]urea
  • Molecular Formula: C20H23N3O3
  • CAS Number: 941988-54-1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The urea functional group facilitates binding to various biomolecules, potentially modulating their activity. Preliminary studies suggest that this compound may exhibit antimicrobial properties, similar to other indole derivatives.

Antimicrobial Activity

Recent research indicates that compounds with indole structures, including derivatives like this compound, demonstrate significant antimicrobial properties. For instance, studies on related indole derivatives have shown minimal inhibitory concentrations (MIC) against both Gram-positive and Gram-negative bacteria ranging from 0.13 to 2.0 µg/mL .

Table 1: Antimicrobial Activity of Indole Derivatives

CompoundMIC (µg/mL)Activity Against
Compound 10.25Gram-positive bacteria
Compound 20.5Gram-positive bacteria
Compound 32.0Yeast and fungi

These findings highlight the potential for developing new antimicrobial agents based on the structural framework of this compound.

Cytotoxicity

While exploring the antimicrobial efficacy, it is crucial to assess cytotoxicity against human cells. The toxicity profile of related compounds indicates that while they possess strong antimicrobial activity, they may also exhibit varying levels of cytotoxicity . The balance between efficacy and safety is essential for therapeutic applications.

In Vivo Studies

A study investigating the in vivo effects of indole derivatives demonstrated that certain compounds could effectively suppress experimental sepsis in mice models, showcasing their potential therapeutic applications . The ability to modulate immune responses through pathways such as TNF-alpha production inhibition was noted as a significant mechanism of action.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationships (SAR) of similar compounds has provided insights into optimizing biological activity while minimizing toxicity. Modifications in substituents can enhance antimicrobial properties without significantly increasing cytotoxicity .

Table 2: Structure-Activity Relationship Insights

ModificationEffect on ActivityEffect on Toxicity
Hydroxyalkyl substitutionIncreased antibacterial activityReduced toxicity
Maleimide incorporationEnhanced efficacy against resistant strainsLowered cytotoxicity

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1-(3-methoxybenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The compound can be synthesized via urea bond formation between 3-methoxybenzyl isocyanate and 1-(2-methoxyethyl)-1H-indol-3-amine. Optimize solvent choice (e.g., anhydrous THF or DMF), temperature (40–60°C), and catalyst (e.g., triethylamine). Monitor reaction progress with TLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield improvements (>70%) are achievable by controlling moisture and stoichiometric ratios (1:1.1 amine:isocyanate) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Use multi-nuclear NMR (¹H, ¹³C) to verify substituent positions and urea linkage. High-resolution mass spectrometry (HRMS) confirms molecular weight. For crystallinity assessment, employ X-ray diffraction if single crystals are obtainable. IR spectroscopy can validate carbonyl (C=O) and N-H stretches (1650–1700 cm⁻¹ and 3200–3400 cm⁻¹, respectively) .

Q. What are the solubility and stability profiles of this compound under various experimental conditions?

  • Methodological Answer : Determine solubility via shake-flask method in PBS (pH 7.4), DMSO, and ethanol. Stability studies (HPLC monitoring) under acidic/basic conditions (pH 2–10) and thermal stress (25–60°C) reveal degradation kinetics. For long-term storage, lyophilize and store at -20°C in inert atmosphere .

Q. Which purification techniques are recommended, and how can low purity be troubleshooted?

  • Methodological Answer : Use flash chromatography (C18 reverse-phase) for polar impurities. Recrystallization from ethanol/water mixtures improves crystallinity. Low purity often arises from incomplete reactions—re-optimize reaction time or add scavengers (e.g., molecular sieves for moisture control). Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. What strategies resolve contradictory data regarding the compound’s biological activity across assays?

  • Methodological Answer : Cross-validate assays (e.g., enzyme inhibition vs. cell viability) under standardized conditions (pH, temperature). Verify compound purity via LC-MS and test metabolites. Use structural analogs (e.g., varying methoxy groups) to isolate activity-contributing moieties. Dose-response curves (IC₅₀) and positive controls (e.g., known inhibitors) reduce variability .

Q. How can structure-activity relationship (SAR) studies identify key functional groups affecting activity?

  • Methodological Answer : Synthesize derivatives with modified methoxy positions (e.g., 4-methoxybenzyl vs. 3-methoxybenzyl) or indole substituents (e.g., halogenation). Test in parallel assays (e.g., kinase inhibition, cytotoxicity). Molecular docking (AutoDock Vina) predicts binding modes to targets (e.g., kinases), guiding rational design. Correlate logP and steric parameters with activity trends .

Q. How can binding affinity to biological targets be quantitatively assessed?

  • Methodological Answer : Use surface plasmon resonance (SPR) for real-time kinetics (ka, kd, KD). Radioligand displacement assays (³H-labeled ligands) determine IC₅₀ values. Isothermal titration calorimetry (ITC) measures enthalpy changes. Validate with CRISPR-edited cell lines to confirm target specificity .

Q. What experimental designs address discrepancies in cytotoxicity between in vitro and in vivo models?

  • Methodological Answer : Compare bioavailability (plasma protein binding, LogD) and metabolic stability (microsomal assays). Use PK/PD modeling to adjust dosing regimens. In vivo studies should include vehicle controls and monitor metabolites (LC-MS/MS). Co-administer CYP450 inhibitors to assess metabolic pathways .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.